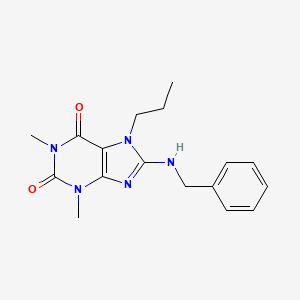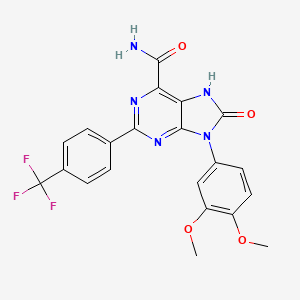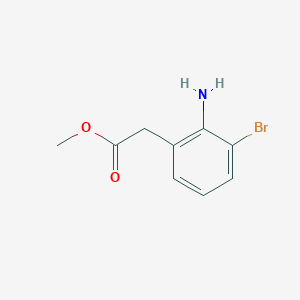
Methyl 2-(2-amino-3-bromophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-amino-3-bromophenyl)acetate: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with an amino group and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-amino-3-bromophenyl)acetate typically involves the bromination of methyl phenylacetate followed by amination. One common method includes the bromination of methyl phenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(2-amino-3-bromophenyl)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted phenylacetates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(2-amino-3-bromophenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of enzyme inhibitors or receptor modulators.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-amino-3-bromophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and bromine substituents can influence the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
Comparación Con Compuestos Similares
- Methyl 2-amino-2-(3-bromophenyl)acetate
- Methyl 2-(3-bromophenyl)acetate
- Methyl 2-(2-amino-4-bromophenyl)acetate
Comparison: Methyl 2-(2-amino-3-bromophenyl)acetate is unique due to the specific positioning of the amino and bromine groups on the phenyl ring. This positioning can significantly affect the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
methyl 2-(2-amino-3-bromophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMGLBVDLXKIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
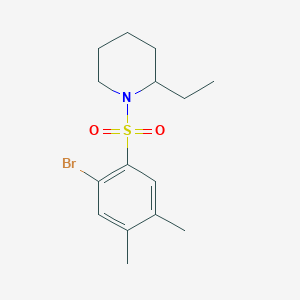


![4-Methylbenzo[d]thiazol-6-aMine](/img/structure/B2768430.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768431.png)
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2768432.png)
![5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2768434.png)
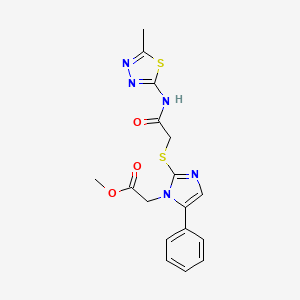
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2768437.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2768439.png)
![2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2768440.png)
